molecular formula C15H13NO6 B1394980 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid CAS No. 1221791-72-5

2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid

Cat. No.: B1394980
CAS No.: 1221791-72-5
M. Wt: 303.27 g/mol
InChI Key: RBJBSBKZKPBLTP-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid is an organic compound with a complex structure that includes a benzyloxy group, a methoxy group, and a nitro group attached to a benzenecarboxylic acid core

Scientific Research Applications

2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: Introduction of the nitro group into the benzene ring.

    Methoxylation: Introduction of the methoxy group.

    Benzyloxylation: Introduction of the benzyloxy group.

    Carboxylation: Introduction of the carboxylic acid group.

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, methanol for methoxylation, benzyl alcohol for benzyloxylation, and carbon dioxide for carboxylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the benzyloxy group to a carboxylic acid.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Substitution of the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and iron (Fe) with hydrochloric acid (HCl).

    Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid is unique due to the presence of all three functional groups (benzyloxy, methoxy, and nitro) on the benzenecarboxylic acid core

Properties

IUPAC Name

5-methoxy-3-nitro-2-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO6/c1-21-11-7-12(15(17)18)14(13(8-11)16(19)20)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJBSBKZKPBLTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)[N+](=O)[O-])OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901243874
Record name 5-Methoxy-3-nitro-2-(phenylmethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901243874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221791-72-5
Record name 5-Methoxy-3-nitro-2-(phenylmethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221791-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-3-nitro-2-(phenylmethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901243874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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